Accuracy and Precision in Alkaptonuria Serum Assays
In a validated LC-MS/MS method for serum homogentisic acid in alkaptonuria patients, 13C6-homogentisic acid was employed as the internal standard to achieve high intra- and inter-batch accuracy and precision. This performance directly contrasts with methods lacking a matched isotopologue internal standard, which are subject to uncorrected matrix effects that can bias quantification by >20% [1].
| Evidence Dimension | Analytical Accuracy and Precision (Intra-batch) |
|---|---|
| Target Compound Data | Accuracy: 94-108%; Precision (CV): <12% |
| Comparator Or Baseline | No internal standard (or non-isotopologue internal standard): typical bias can exceed ±20% due to uncorrected matrix effects [1]. |
| Quantified Difference | Accuracy maintained within ±8% of target vs. potential >±20% bias without matched SIL-IS. |
| Conditions | Reverse-phase LC-MS/MS; serum matrix; matrix-matched calibration; two MRM transitions per analyte. |
Why This Matters
Procurement of 13C6-HGA is essential for achieving regulatory-compliant bioanalytical method validation parameters (accuracy 85-115%, precision <15% CV) in alkaptonuria biomarker monitoring.
- [1] Hughes, A. T., Milan, A. M., Christensen, P., Ross, G., Davison, A. S., Gallagher, J. A., & Ranganath, L. R. (2015). Serum markers in alkaptonuria: simultaneous analysis of homogentisic acid, tyrosine and nitisinone by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 52(Pt 5), 597–605. View Source
